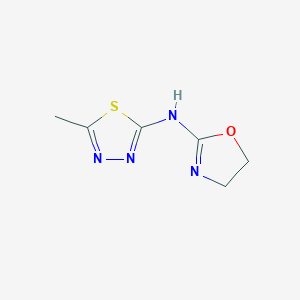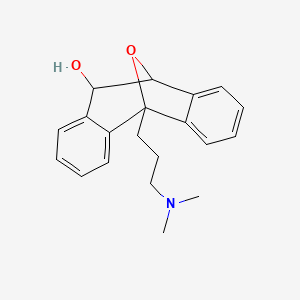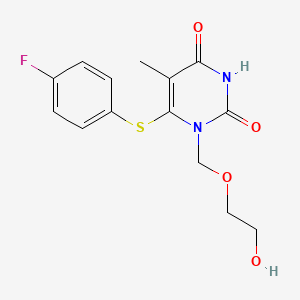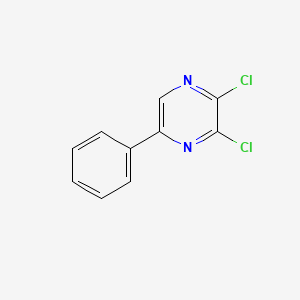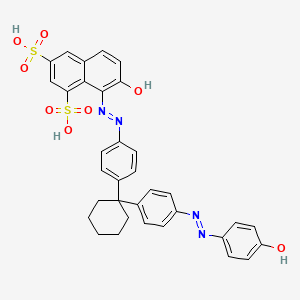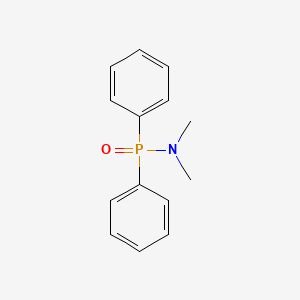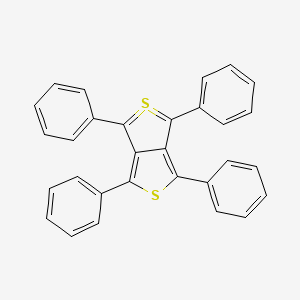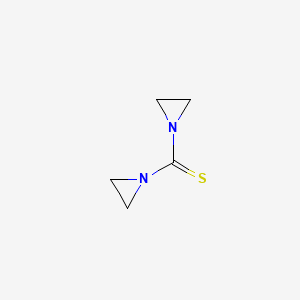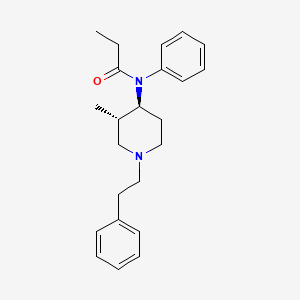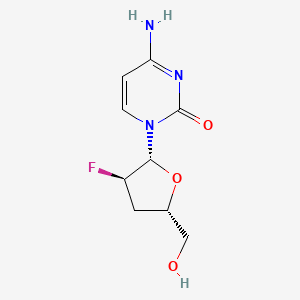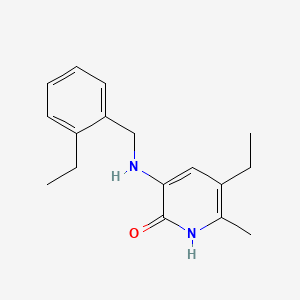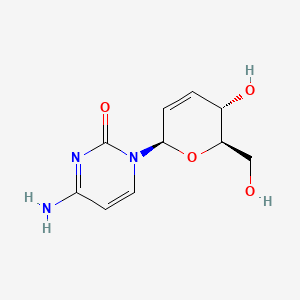![molecular formula C11H9Cl3N2S B12804201 4-Chloro-2-(dichloromethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine CAS No. 88203-18-3](/img/structure/B12804201.png)
4-Chloro-2-(dichloromethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 377825 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its role in medicinal chemistry and has been studied for its potential therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NSC 377825 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route can vary, but it generally includes:
Formation of Intermediates: Initial steps often involve the preparation of specific intermediates through reactions such as alkylation, acylation, or condensation.
Cyclization Reactions: These intermediates may undergo cyclization reactions to form the core structure of NSC 377825.
Functional Group Modifications: Subsequent steps involve the introduction or modification of functional groups to achieve the desired chemical structure.
Industrial Production Methods: Industrial production of NSC 377825 may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in large-scale production.
Chemical Reactions Analysis
Types of Reactions: NSC 377825 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: NSC 377825 can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines, thiols.
Major Products Formed: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
NSC 377825 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: NSC 377825 is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of NSC 377825 involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound can modulate the activity of these targets, leading to changes in cellular function. The exact pathways involved depend on the specific application and context in which NSC 377825 is used.
Comparison with Similar Compounds
NSC 377825 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
NSC 706744: Another indenoisoquinoline compound with similar properties.
NSC 725776 (Indimitecan): Known for its antitumor activity.
NSC 724998 (Indotecan): Also studied for its potential therapeutic effects.
Uniqueness: NSC 377825 is unique due to its specific chemical structure and the particular interactions it has with molecular targets. This uniqueness can result in distinct biological activities and potential therapeutic applications that differ from those of similar compounds.
Properties
CAS No. |
88203-18-3 |
|---|---|
Molecular Formula |
C11H9Cl3N2S |
Molecular Weight |
307.6 g/mol |
IUPAC Name |
4-chloro-2-(dichloromethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C11H9Cl3N2S/c12-8(13)10-15-9(14)7-5-3-1-2-4-6(5)17-11(7)16-10/h8H,1-4H2 |
InChI Key |
VUTCRKCUTLDMTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N=C3Cl)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


